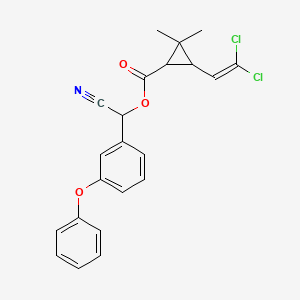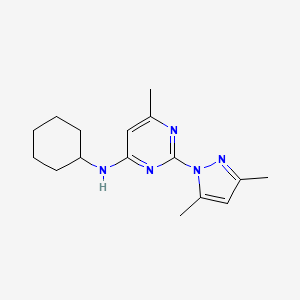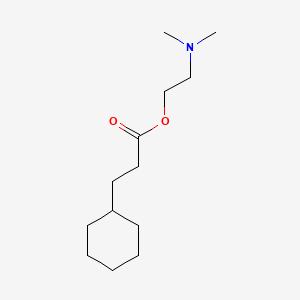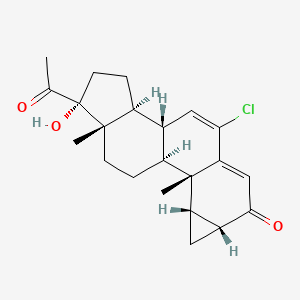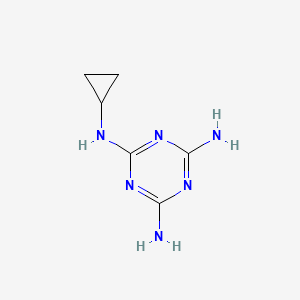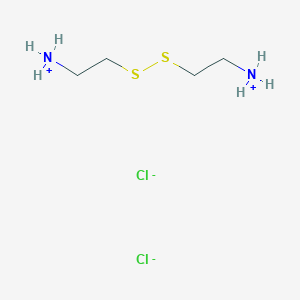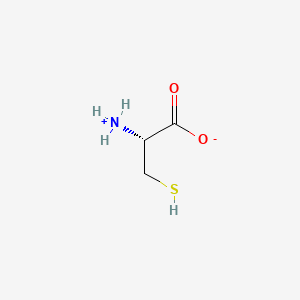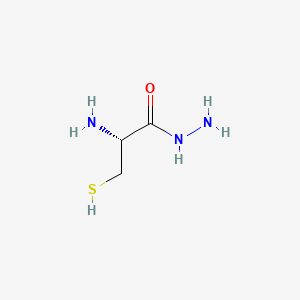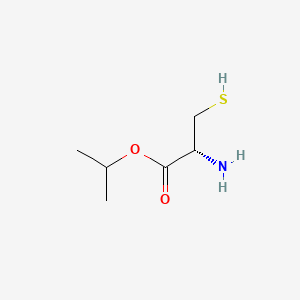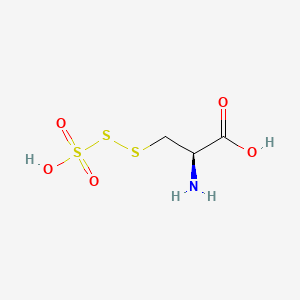
Dabuzalgron
Übersicht
Beschreibung
Dabuzalgron is a synthetic organic compound classified as a selective alpha-1A adrenergic receptor agonist. It is primarily used in the treatment of urinary incontinence and has shown potential in protecting against doxorubicin-induced cardiotoxicity . The compound is a sulfonamide derivative with the chemical formula C12H16ClN3O3S .
Wissenschaftliche Forschungsanwendungen
Dabuzalgron hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung in Studien zu Adrenozeptor-Agonisten verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Signalwege und Rezeptor-Interaktionen.
Medizin: Untersucht auf sein Potenzial bei der Behandlung von Herzinsuffizienz und dem Schutz vor Kardiotoxizität, die durch Chemotherapeutika induziert wird
Industrie: Verwendet bei der Entwicklung neuer therapeutischer Wirkstoffe, die auf Adrenozeptoren abzielen.
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv an Alpha-1A-Adrenozeptoren bindet und diese aktiviert. Diese Aktivierung führt zu einer Kaskade von intrazellulären Signalereignissen, die hauptsächlich die Aktivierung des extrazellulär regulierten Kinase (ERK)-Wegs umfassen. Der ERK-Weg spielt eine entscheidende Rolle bei der Vermittlung der kardioprotektiven Wirkungen von this compound, einschließlich verbesserter Kontraktionsfunktion, Regulierung der Genexpression im Zusammenhang mit der Energieproduktion und Erhaltung der mitochondrialen Funktion .
Ähnliche Verbindungen:
A61603: Ein weiterer selektiver Alpha-1A-Adrenozeptor-Agonist mit ähnlichen kardioprotektiven Eigenschaften.
Phenylephrin: Ein nicht-selektiver Alpha-Adrenozeptor-Agonist, der als abschwellendes Mittel und Vasopressor verwendet wird.
Methoxamin: Ein Alpha-Adrenozeptor-Agonist, der zur Erhöhung des Blutdrucks eingesetzt wird
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Selektivität für Alpha-1A-Adrenozeptoren, die es ihm ermöglicht, spezifische therapeutische Wirkungen mit minimalen Off-Target-Interaktionen auszuüben. Diese Selektivität macht es besonders wertvoll bei der Behandlung von Erkrankungen wie Harninkontinenz und Herzinsuffizienz, bei denen die gezielte Rezeptoraktivierung entscheidend ist .
Wirkmechanismus
Target of Action
Dabuzalgron is a highly selective partial agonist for the alpha-1A-adrenergic receptor (α1A-AR) . This receptor is an endogenous adaptive signaling system that protects and repairs myocytes after injury .
Mode of Action
This compound interacts with its primary target, the α1A-AR, to exert its therapeutic effects. The activation of α1A-ARs on cardiac myocytes protects against cytotoxicity and enhances mitochondrial function . This interaction likely mediates the cytoprotective effects through the activation of ERK 1/2 .
Biochemical Pathways
The activation of α1A-ARs by this compound leads to the activation of ERK 1/2, a central mechanism in various cellular processes . This activation regulates the transcription of genes related to energy production and mitochondrial function .
Pharmacokinetics
It was well-tolerated in Phase 2 clinical trials for the treatment of urinary incontinence .
Result of Action
This compound’s action results in several beneficial effects at the molecular and cellular levels. It enhances contractile function, regulates the transcription of genes related to energy production and mitochondrial function, and preserves myocardial ATP content . It also protects against doxorubicin-induced cardiotoxicity in vivo .
Action Environment
Biochemische Analyse
Biochemical Properties
Dabuzalgron interacts with α1A-adrenoceptor, a type of G protein-coupled receptor . The interaction between this compound and α1A-adrenoceptor is believed to be an agonistic one, meaning that this compound can bind to this receptor and activate it .
Cellular Effects
This compound has been shown to have protective effects against Doxorubicin-induced cardiotoxicity . It is believed to exert these effects by preserving mitochondrial function . This suggests that this compound may influence cell function by impacting cellular metabolism and potentially affecting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the α1A-adrenoceptor . This binding activates the receptor, which can lead to a series of downstream effects within the cell . These effects may include changes in gene expression, enzyme activation or inhibition, and alterations in cellular metabolism .
Temporal Effects in Laboratory Settings
This suggests that this compound may have long-term effects on cellular function, potentially by preserving mitochondrial function over time .
Dosage Effects in Animal Models
In animal models, this compound has been shown to protect against Doxorubicin-induced cardiotoxicity It is known that this compound can exert its protective effects at dosages that do not significantly increase blood pressure .
Metabolic Pathways
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is involved in pathways related to adrenergic signaling.
Transport and Distribution
Given its role as an α1A-adrenoceptor agonist , it is likely that this compound is transported to and distributed within cells in a manner similar to other adrenergic agonists.
Subcellular Localization
As an α1A-adrenoceptor agonist , this compound likely interacts with α1A-adrenoceptors, which are typically located on the cell membrane . This suggests that this compound may primarily localize to the cell membrane where it can interact with its target receptor.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Dabuzalgron umfasst mehrere Schritte, beginnend mit der Herstellung der Sulfonamid-Grundstruktur. Die wichtigsten Schritte umfassen:
Bildung des Sulfonamid-Kerns: Dies beinhaltet die Reaktion von N-Phenylmethansulfonamid mit geeigneten Reagenzien, um die Chlor-Gruppe in Position 2, die 4,5-Dihydro-1H-imidazol-2-ylmethoxy-Gruppe in Position 5 und die Methyl-Gruppe in Position 6 einzuführen.
Einführung funktioneller Gruppen: Die Chlor-Gruppe und die Imidazolylmethoxy-Gruppe werden durch spezifische Substitutionsreaktionen unter kontrollierten Bedingungen eingeführt.
Industrielle Produktionsverfahren: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den wichtigsten Schritten gehören:
Massensynthese von Zwischenprodukten: Großtechnische Herstellung des Sulfonamid-Kerns und von Zwischenprodukten.
Reinigung: Anwendung von Techniken wie Kristallisation und Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dabuzalgron unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen am Molekül zu modifizieren.
Substitution: Die Chlor-Gruppe kann mit anderen funktionellen Gruppen unter Verwendung geeigneter Reagenzien substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Alkylhalogenide, Arylhalogenide.
Hauptprodukte: Die aus diesen Reaktionen gebildeten Hauptprodukte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen neue funktionelle Gruppen einführen können .
Vergleich Mit ähnlichen Verbindungen
A61603: Another selective alpha-1A adrenergic receptor agonist with similar cardioprotective properties.
Phenylephrine: A non-selective alpha-adrenergic receptor agonist used as a decongestant and vasopressor.
Methoxamine: An alpha-adrenergic receptor agonist used to increase blood pressure
Uniqueness of Dabuzalgron: this compound is unique due to its high selectivity for alpha-1A adrenergic receptors, which allows it to exert specific therapeutic effects with minimal off-target interactions. This selectivity makes it particularly valuable in treating conditions like urinary incontinence and heart failure, where targeted receptor activation is crucial .
Eigenschaften
IUPAC Name |
N-[6-chloro-3-(4,5-dihydro-1H-imidazol-2-ylmethoxy)-2-methylphenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3S/c1-8-10(19-7-11-14-5-6-15-11)4-3-9(13)12(8)16-20(2,17)18/h3-4,16H,5-7H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYWMEJSRSBQGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1NS(=O)(=O)C)Cl)OCC2=NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176345 | |
| Record name | Dabuzalgron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219311-44-1 | |
| Record name | N-[6-Chloro-3-[(4,5-dihydro-1H-imidazol-2-yl)methoxy]-2-methylphenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219311-44-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dabuzalgron [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219311441 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dabuzalgron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABUZALGRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LGX4GZ74WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


